molecular formula C23H22N2O7 B2364372 ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate CAS No. 868225-22-3

ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate

Cat. No.: B2364372
CAS No.: 868225-22-3
M. Wt: 438.436
InChI Key: BTLXSWLCDXGTFY-UHFFFAOYSA-N
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Description

ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate is a complex organic compound with potential applications in various scientific fields. Its structure includes an isoquinoline moiety, which is known for its presence in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate involves multiple stepsThe reaction conditions typically involve the use of organic solvents like acetone and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action for ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate is unique due to its combination of an isoquinoline moiety with a benzoate ester. This structure provides it with distinct chemical properties and potential biological activities that are not found in simpler compounds.

Properties

IUPAC Name

ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7/c1-3-31-23(29)15-7-9-16(10-8-15)24-20(26)13-25-12-11-17-18(22(25)28)5-4-6-19(17)32-14-21(27)30-2/h4-12H,3,13-14H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLXSWLCDXGTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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